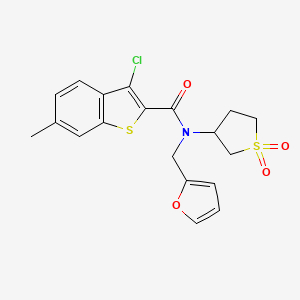

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide

Description

3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide characterized by a chloro-substituted benzothiophene core, a methyl group at position 6, and a unique amide side chain featuring a 1,1-dioxidotetrahydrothiophen-3-yl group and a furan-2-ylmethyl moiety.

Propriétés

Formule moléculaire |

C19H18ClNO4S2 |

|---|---|

Poids moléculaire |

423.9 g/mol |

Nom IUPAC |

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H18ClNO4S2/c1-12-4-5-15-16(9-12)26-18(17(15)20)19(22)21(10-14-3-2-7-25-14)13-6-8-27(23,24)11-13/h2-5,7,9,13H,6,8,10-11H2,1H3 |

Clé InChI |

GSDBPCZJQYZBJZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse : La synthèse de ce composé implique plusieurs étapes. Une voie possible comprend des réactions de couplage, une cyclisation et une formation d’amide.

Conditions réactionnelles : Les conditions spécifiques dépendent des étapes de synthèse, mais les réactifs courants comprennent les agents halogénants, les bases et les réactifs de couplage.

Production industrielle : Malheureusement, il y a peu d’informations sur la production industrielle à grande échelle. Les laboratoires de recherche le synthétisent généralement pour l’étude.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloro Group

The chloro substituent on the benzothiophene core undergoes nucleophilic substitution under basic conditions. This reaction enables derivatization for pharmacological optimization.

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Primary amines (e.g., ethylamine) in DMF, 80°C | Amine-substituted derivatives | Regioselectivity influenced by steric effects of the methyl group at position 6 | |

| Thiols (e.g., benzylthiol) with K₂CO₃, DMSO | Thioether analogs | Enhanced solubility in polar aprotic solvents observed |

Oxidation and Reduction Reactions

The tetrahydrothiophene and furan moieties participate in redox transformations:

Oxidation

| Target Site | Reagents | Products | Notes | References |

|---|---|---|---|---|

| Tetrahydrothiophene ring | H₂O₂ in acetic acid | Sulfone derivatives | Complete oxidation confirmed via FT-IR loss of S=O stretching bands | |

| Furan ring | Ozone (O₃) followed by reductive workup | Dicarbonyl intermediates | Requires low-temperature conditions (-78°C) |

Reduction

| Target Site | Reagents | Products | Notes | References |

|---|---|---|---|---|

| Carboxamide group | LiAlH₄ in THF | Corresponding amine | Over-reduction avoided by controlled stoichiometry |

Amide Bond Cleavage and Functionalization

The carboxamide group undergoes hydrolysis or transamidation:

| Reaction Type | Conditions | Products | Applications | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | Precursor for ester synthesis | |

| Basic hydrolysis | NaOH (2M), ethanol/water | Sodium salt of carboxylic acid | Improved aqueous solubility for formulation studies | |

| Transamidation | DCC/DMAP, primary alcohols | Esters | Enhanced lipophilicity for membrane permeability |

Electrophilic Aromatic Substitution

The benzothiophene core undergoes electrophilic substitution, primarily at positions activated by electron-donating groups:

| Reaction | Reagents/Conditions | Position Modified | Outcomes | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 (meta to methyl) | Nitro derivative confirmed via NMR | |

| Sulfonation | SO₃ in H₂SO₄ | Position 4 | Enhanced polarity for crystallography studies |

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions, enabling scaffold diversification:

| Reaction Type | Dienophile | Conditions | Products | References |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Reflux in toluene | Bicyclic adducts | |

| Ring-opening | Grignard reagents | THF, -20°C | Alkylated intermediates |

Stability Under Stress Conditions

Degradation studies reveal sensitivity to specific environments:

| Condition | Observations | Degradation Products | Implications | References |

|---|---|---|---|---|

| UV light (254 nm) | Photooxidation of furan ring | Epoxide formation | Requires dark storage | |

| High humidity (>80% RH) | Hydrolysis of carboxamide | Carboxylic acid and amine fragments | Stability challenges in tropical climates |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, its effectiveness was tested against Gram-positive and Gram-negative bacteria, revealing an inhibition zone ranging from 16 to 26 mm compared to standard antibiotics . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays further confirmed its bactericidal effects.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Preliminary studies suggest that it may interfere with the activity of certain proteases and kinases, which are critical in cancer progression and other diseases. The mechanism likely involves binding to active sites on these enzymes, thereby altering their function and potentially leading to therapeutic effects.

Cancer Treatment

Given its structural characteristics, 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide has been explored as a candidate for cancer treatment. Its ability to modulate cellular pathways suggests potential applications in targeted therapy for various cancers. Research into its effects on tumor cells has indicated promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Mécanisme D'action

Cibles : Enquêter sur les interactions avec des protéines spécifiques, des récepteurs ou des voies cellulaires.

Voies : Explorer comment il affecte la signalisation cellulaire, l’expression des gènes ou les processus métaboliques.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects :

- The 3-methoxybenzyl group (in ) introduces methoxy-derived polarity, while the 3-chlorobenzyl variant () increases hydrophobicity and steric bulk.

- The furan-2-ylmethyl group in the target compound provides a smaller aromatic substituent compared to benzyl derivatives, possibly improving metabolic stability.

Physicochemical Property Comparison

Molecular Weight and Polarity

- The target compound (MW 464.0) and its 3-methoxybenzyl analogue (MW 464.0) share identical molecular formulas but differ in side-chain polarity due to the methoxy group’s electron-donating nature .

- The 3-chlorobenzyl derivative (MW 468.4) has higher molecular weight and lipophilicity (Cl substituent) .

Solubility and Stability

- Sulfone-containing derivatives (e.g., target compound, ) exhibit enhanced water solubility compared to non-sulfonated analogues due to the polar sulfonyl group.

- The furan-2-ylmethyl group may confer moderate metabolic stability compared to benzyl groups, which are prone to oxidative degradation .

Functional Group Variations in Related Carboxamides

Activité Biologique

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes multiple functional groups that suggest a diverse array of biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 423.9 g/mol. The compound features:

- Chloro substituent : Enhances reactivity and potential interactions with biological targets.

- Dioxidotetrahydrothiophene moiety : Contributes to its unique chemical properties.

- Furan and benzothiophene rings : Implicated in various biological activities.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H19ClN2O3S |

| Molar Mass | 423.9 g/mol |

| IUPAC Name | This compound |

Research indicates that the compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism.

- Antimicrobial and Anticancer Properties : Similar compounds have shown efficacy against various microbial strains and cancer cell lines, indicating potential for this compound as well.

Case Studies and Findings

Recent studies have explored the biological activity of this compound through various assays:

- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : The compound was tested against a range of bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Table 2: Summary of Biological Activities

| Activity Type | Assay Type | Observations |

|---|---|---|

| Anticancer | Cell Viability Assay | Inhibition of growth in breast/prostate cancer cells |

| Antimicrobial | Disk Diffusion Test | Significant inhibition against Gram-positive bacteria |

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydrothiophene Ring : This step involves the reaction of thiophene derivatives under specific conditions to introduce the dioxido group.

- Substitution Reactions : Chlorination and methylation steps introduce the chloro and methyl groups respectively.

- Final Coupling : The final product is obtained by coupling the furan derivative with the benzothiophene carboxamide.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Formation of Tetrahydrothiophene | Thiophene derivatives |

| Step 2 | Chlorination | Chlorinating agents |

| Step 3 | Coupling | Furan derivatives |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide, and how can they be addressed?

- Answer: The compound’s structural complexity arises from the benzothiophene core, tetrahydrothiophene-1,1-dioxide moiety, and dual N-substituents (furan-2-ylmethyl and sulfone-bearing groups). Key challenges include:

- Steric hindrance during amide bond formation: Use of coupling agents (e.g., chloroacetyl chloride) in dioxane with triethylamine as a base can improve reaction efficiency .

- Purification: Reverse-phase HPLC or recrystallization (e.g., methanol) is critical due to the compound’s polarity and potential byproducts .

- Characterization: Multi-step validation via / NMR (to confirm substitution patterns) and HRMS (for molecular weight accuracy) is recommended .

Q. How can researchers optimize reaction conditions for introducing the furan-2-ylmethyl group?

- Answer: The furan-2-ylmethyl substituent is sensitive to oxidation and ring-opening under acidic conditions. Methodological considerations include:

- Protecting group strategies: Temporarily protecting the furan oxygen during alkylation steps.

- Solvent selection: Use anhydrous CHCl or dioxane to minimize side reactions .

- Temperature control: Maintain reflux conditions (e.g., 6 hours at 80°C) to ensure complete substitution without degradation .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in the biological activity of structurally similar benzothiophene carboxamides?

- Answer: Contradictions in activity may arise from:

- Conformational flexibility: The tetrahydrothiophene-1,1-dioxide group’s rigid sulfone moiety versus the furan’s planar structure alters binding pocket compatibility. Molecular docking studies can map steric/electronic interactions .

- Metabolic stability: Furan rings are prone to oxidative metabolism, which may reduce bioavailability compared to analogs with bulkier substituents (e.g., 3-methoxybenzyl) .

- Data normalization: Use standardized assays (e.g., MIC for antibacterial studies) to control for variability in reported activities .

Q. How can researchers resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Answer: The compound’s amphiphilic nature (due to the sulfone and furan groups) leads to inconsistent solubility. Strategies include:

- Co-solvent systems: Blend DMSO with ethyl acetate (e.g., 1:4 v/v) to balance polarity .

- pH adjustment: Protonate/deprotonate the amide nitrogen in acidic/basic buffers to enhance aqueous solubility.

- Thermodynamic studies: Differential scanning calorimetry (DSC) can identify polymorphic forms with improved solubility .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Answer: Advanced approaches include:

- Molecular dynamics (MD) simulations: Model the compound’s flexibility in binding pockets (e.g., kinase ATP sites) over 100-ns trajectories.

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the chloro and methyl groups .

- QSAR modeling: Correlate substituent effects (e.g., furan vs. thiophene) with activity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.